(E)-1-(benzo[d]thiazol-2-yl)-3-(((4-chlorophenyl)thio)methyl)-4-(((pyridin-2-ylmethyl)amino)methylene)-1H-pyrazol-5(4H)-one
Description
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Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-4-(pyridin-2-ylmethyliminomethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5OS2/c25-16-8-10-18(11-9-16)32-15-21-19(14-26-13-17-5-3-4-12-27-17)23(31)30(29-21)24-28-20-6-1-2-7-22(20)33-24/h1-12,14,29H,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDOJBQFTGQRCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C(=O)C(=C(N3)CSC4=CC=C(C=C4)Cl)C=NCC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(benzo[d]thiazol-2-yl)-3-(((4-chlorophenyl)thio)methyl)-4-(((pyridin-2-ylmethyl)amino)methylene)-1H-pyrazol-5(4H)-one is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of benzo[d]thiazole derivatives with various aryl isothiocyanates and other reagents. The synthesis typically involves the following steps:
- Formation of Thiazole Derivatives : A precursor containing benzo[d]thiazole is reacted with thiourea derivatives to form thiazole-based compounds.
- N-Methylation : The thiazole derivatives are then subjected to N-methylation using formaldehyde and methylamine, leading to the formation of the target compound.
- Purification : The final product is purified using chromatographic techniques to ensure high purity and yield.
Anticancer Activity
Recent studies have demonstrated that compounds similar to the target structure exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including caspase activation pathways .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF-7 | 3.2 | Caspase-3 pathway activation |
| 2 | DU145 | 6.8 | Induction of apoptosis |
| 3 | A549 | 8.4 | Cell cycle arrest |
Antioxidant Activity
The compound has also been evaluated for its antioxidant potential. Various studies indicate that thiazole derivatives can inhibit lipid peroxidation and scavenge free radicals effectively . The antioxidant activity is often measured using assays such as DPPH and TBARS.
Table 2: Antioxidant Activity Data
Antimicrobial Activity
Research has shown that similar thiazole compounds possess antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .
Table 3: Antimicrobial Activity Overview
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 32 µg/mL |
| B | Escherichia coli | 16 µg/mL |
Case Studies
-
Study on Apoptosis Induction :
A study conducted on a series of thiazole derivatives revealed that specific substitutions on the pyrazole ring enhanced their ability to induce apoptosis in breast cancer cells (MCF-7). The most effective compound showed an IC50 value of 3.2 µM, indicating strong efficacy against this cell line . -
Antioxidant Evaluation :
Another research focused on evaluating the antioxidant capacity of thiazole-containing compounds through various assays, demonstrating significant inhibition of lipid peroxidation with EC50 values ranging from 0.5 to 0.7 mM, showcasing their potential as therapeutic agents in oxidative stress-related conditions .
Scientific Research Applications
Biological Activities
The biological activities of (E)-1-(benzo[d]thiazol-2-yl)-3-(((4-chlorophenyl)thio)methyl)-4-(((pyridin-2-ylmethyl)amino)methylene)-1H-pyrazol-5(4H)-one have been investigated in various studies:
Antimicrobial Properties
Research indicates that compounds containing the benzo[d]thiazole moiety exhibit antimicrobial properties. For example, derivatives have shown effectiveness against a range of bacterial strains, with minimum inhibitory concentrations (MICs) reported for various analogs . The presence of electron-withdrawing groups like chlorophenyl enhances these activities.
Anticancer Potential
Several studies have highlighted the anticancer potential of thiazole derivatives. The compound's structure suggests it may interact with cellular pathways involved in cancer progression. For instance, compounds derived from benzo[d]thiazole have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells .
Enzyme Inhibition
The compound has also been explored as a selective inhibitor for specific enzymes such as acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's. The structural features of the compound facilitate binding to the enzyme's active site, leading to enhanced inhibitory effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzothiazole or pyrazole rings can significantly influence its pharmacological properties. For instance, modifications that increase lipophilicity or alter electronic properties can enhance binding affinity and selectivity towards biological targets .
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Antimicrobial Activity : A study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against various pathogens. Results indicated that certain modifications led to improved efficacy against resistant strains .
- Anticancer Activity : Another investigation focused on thiazole-based compounds and their ability to induce apoptosis in cancer cell lines. The study provided insights into how structural modifications can enhance cytotoxicity against specific cancer types .
- Enzyme Inhibition : Research demonstrated that specific thiazole derivatives could effectively inhibit acetylcholinesterase, suggesting potential for developing therapeutic agents for Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
